N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Chemical Structure: The compound features a benzamide core substituted at the 4-position with a 5-methyltetrazole group and an N-linked 2-(4-methoxyphenyl)ethyl chain. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-21-22-23(13)16-7-5-15(6-8-16)18(24)19-12-11-14-3-9-17(25-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
BGQPAPFAZBNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The 5-methyltetrazole moiety is synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (Table 1).
Procedure :
- Substrate preparation : 4-Cyanobenzoic acid is treated with methyl iodide in DMF/K₂CO₃ to yield 4-(cyanomethyl)benzoic acid.
- Cycloaddition : React with NaN₃ (3 eq), ZnCl₂ (0.1 eq), and NH₄Cl (1 eq) in DMF at 100°C for 24 hr.
- Isolation : Acidify with HCl, filter, and recrystallize from ethanol to obtain 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (Yield: 78%).
Mechanistic insight :
The Zn²⁺ ion polarizes the nitrile triple bond, facilitating azide attack. Methyl substitution at the nitrile’s α-carbon ensures 5-methyl regiochemistry.
| Parameter | Conditions |
|---|---|
| Catalyst | ZnCl₂ |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 24 hr |
| Yield | 78% |
Table 1 : Optimized conditions for 5-methyltetrazole synthesis.
Benzamide Coupling via Active Ester Intermediates
The carboxylic acid is activated for amide bond formation using tetrazole-based active esters, enhancing coupling efficiency (Table 2).
Procedure :
- Activation : Treat 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in THF.
- Amine coupling : Add 2-(4-methoxyphenyl)ethylamine (1.5 eq) and stir at 25°C for 12 hr.
- Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica chromatography (Yield: 85%).
Advantages :
- Tetrazole’s electron-withdrawing nature accelerates active ester formation.
- Minimal racemization due to mild conditions.
| Parameter | Conditions |
|---|---|
| Coupling agent | EDCl/HOBt |
| Solvent | THF |
| Temperature | 25°C |
| Time | 12 hr |
| Yield | 85% |
Table 2 : Coupling conditions for benzamide formation.
Alternative Methodologies
Direct Alkylation of Preformed Tetrazole
Post-amide formation, the tetrazole’s NH group is methylated using methyl iodide (Table 3).
Procedure :
- Substrate : N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide.
- Alkylation : React with CH₃I (2 eq) and K₂CO₃ (3 eq) in DMF at 60°C for 6 hr.
- Purification : Column chromatography (hexane/ethyl acetate) yields the 5-methyl derivative (Yield: 65%).
Limitations :
| Parameter | Conditions |
|---|---|
| Alkylating agent | Methyl iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 65% |
Industrial-Scale Continuous Flow Synthesis
For bulk production, continuous flow reactors enhance throughput and safety (Table 4).
Procedure :
- Tetrazole formation : Pump 4-cyanobenzoic acid and NaN₃ through a ZnCl₂-packed reactor at 120°C (Residence time: 30 min).
- Inline activation : Mix with EDCl/HOBt in a T-junction.
- Amine coupling : Introduce 2-(4-methoxyphenyl)ethylamine in a second reactor (25°C, 10 min).
- Automated purification : Simulated moving bed chromatography isolates the product (Overall yield: 72%).
Advantages :
| Parameter | Conditions |
|---|---|
| Reactor type | Continuous flow |
| Temperature (Step 1) | 120°C |
| Residence time | 30 min |
| Overall yield | 72% |
Table 4 : Industrial synthesis parameters.
Reaction Optimization and Troubleshooting
Solvent Effects on Cycloaddition
Polar aprotic solvents (DMF, DMSO) enhance azide solubility and reaction rates but may decompose at high temperatures (Figure 2). Ethanol/water mixtures (1:1) offer a greener alternative with modest yields (62%).
Catalyst Screening
ZnCl₂ outperforms Cu(I) catalysts in regioselectivity but requires higher temperatures. Recent advances in polymer-supported Cu(II) Schiff base complexes enable room-temperature reactions (Yield: 81%).
Protecting Group Strategies
The amide bond’s susceptibility to hydrolysis necessitates transient protection during tetrazole formation. tert-Butoxycarbonyl (Boc) groups are introduced via Boc₂O/pyridine and cleaved with TFA post-cycloaddition (Yield improvement: 15%).
Characterization and Quality Control
Spectroscopic validation :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, tetrazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.87 (d, J=8.8 Hz, 2H, OCH₃-Ar), 3.76 (s, 3H, OCH₃).
- LC-MS : m/z 337.4 [M+H]⁺.
Purity benchmarks :
- HPLC purity >98% (C18 column, acetonitrile/water gradient).
- Residual solvent content <0.1% (ICH Q3C guidelines).
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to produce 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid and 2-(4-methoxyphenyl)ethylamine.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 110°C, 6 hr | 4-(5-Methyltetrazol-1-yl)benzoic acid + 2-(4-methoxyphenyl)ethylamine HCl salt |
| Basic (NaOH) | 2M NaOH, 80°C, 4 hr | Sodium 4-(5-methyltetrazol-1-yl)benzoate + free 2-(4-methoxyphenyl)ethylamine |
The tetrazole ring remains stable under these conditions due to its aromaticity .
Tetrazole Ring Reactivity
The 5-methyl-1H-tetrazole moiety participates in alkylation and cycloaddition reactions :
Alkylation
The NH group of the tetrazole reacts with alkyl halides (e.g., methyl iodide) in basic media:
| Reaction | Reagents | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-2-methyl-1H-tetrazol-1-yl)benzamide |
Cycloaddition
The tetrazole can act as a dipolarophile in Huisgen cycloadditions with alkynes under copper catalysis, though this is less common for 1H-tetrazoles .
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para position, but steric hindrance from the ethyl chain limits reactivity:
| Reaction | Reagents | Site of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy group |
| Sulfonation | H₂SO₄, SO₃ | Limited due to steric effects |
Reduction Reactions
The amide group can be reduced to an amine using strong reducing agents:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 12 hr | N-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzylamine |
Thioamide Formation
Lawesson’s reagent converts the amide to a thioamide :
| Reagent | Conditions | Product |
|---|---|---|
| Lawesson’s reagent | Toluene, 110°C, 8 hr | N-[2-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)thiobenzamide |
Comparative Reactivity of Analogues
Reactivity varies with substituents on the tetrazole and benzamide:
| Compound | Key Reaction | Reactivity Notes |
|---|---|---|
| N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide | Faster hydrolysis | Lacks methyl group, increased tetrazole acidity |
| N-[2-(4-Chlorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Slower electrophilic substitution | Electron-withdrawing Cl reduces ring activation |
Key Findings
-
Hydrolysis : Dominates under acidic/basic conditions, yielding stable carboxylic acid and amine products.
-
Tetrazole Functionalization : Alkylation at the N-position is feasible but requires careful base selection .
-
Reduction Challenges : Strong reductants like LiAlH₄ may require protecting groups for the tetrazole.
This compound’s versatility in organic synthesis and medicinal chemistry underscores its utility as a scaffold for developing bioactive molecules .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Targets
The following table summarizes key analogs and their pharmacological or structural distinctions:
Key Observations :
- Bioisosteric Replacements : The tetrazole in the target compound mimics carboxylate groups, similar to how oxadiazoles or thiazoles in analogs (e.g., ) modulate electronic properties and binding affinity.
- Sigma Receptor Targeting : [125I]PIMBA () demonstrates high sigma receptor affinity (Kd = 5.80 nM), suggesting the target compound’s methoxyphenethyl chain may similarly enhance receptor interaction .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The methoxyphenethyl chain in the target compound likely increases logP compared to sulfonamide derivatives (e.g., ), favoring passive diffusion.
- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering an advantage over carboxylic acid bioisosteres like oxadiazoles .
Research Findings and Implications
- Sigma Receptor Ligands: highlights benzamides as potent sigma receptor ligands for prostate cancer imaging.
- Antimicrobial Potential: Tetrazole-containing analogs (e.g., ) exhibit antimicrobial activity, implying the target compound could be repurposed for infectious disease research .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data.
Structural Overview
The compound is characterized by the following structural features:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.4 g/mol
- Key Functional Groups : Methoxyphenyl group, benzamide moiety, and a tetrazole ring.
These structural components are critical in determining the compound's interaction with biological targets, which may include enzymes and receptors involved in various biochemical pathways .
This compound exhibits significant biological activity attributed to its ability to form complexes with proteins or enzymes. The interactions are primarily facilitated through:
- Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : Enhancing specificity towards certain biological targets.
Preliminary studies indicate that the compound can modulate signaling pathways, potentially making it a candidate for therapeutic applications in cancer and inflammation treatments .
Cytotoxicity
Research has shown that derivatives of compounds similar to this compound possess cytotoxic properties against various cancer cell lines. For instance, a related study evaluated several benzamide derivatives against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that some derivatives exhibited greater potency than the standard chemotherapy agent cisplatin .
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound 5e | MDA-MB-231 | 10 | More potent |
| Compound 5f | SUIT-2 | 15 | Less potent |
| Compound 5l | HT-29 | 8 | More potent |
Inhibition Studies
Inhibition studies have suggested that the compound may act as an inhibitor of specific kinases involved in inflammatory responses. For example, compounds with similar structures have been reported to inhibit p38 MAPK pathways, which play a crucial role in cytokine production and inflammation .
Case Study 1: Anti-Cancer Activity
A study focused on the synthesis and evaluation of related benzamide compounds demonstrated their efficacy against multiple cancer cell lines. The findings revealed that certain modifications in the benzamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Case Study 2: Anti-inflammatory Potential
Research has indicated that tetrazole-containing compounds can exhibit anti-inflammatory properties by inhibiting specific signaling pathways. This compound may similarly influence these pathways, warranting further investigation into its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
